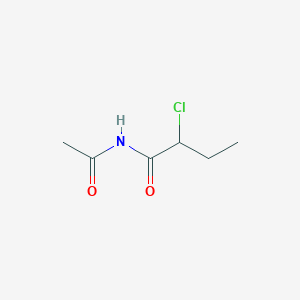
N-acetyl-2-chlorobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-2-chlorobutanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetyl group (CH3CO-) attached to a nitrogen atom, which is further bonded to a 2-chlorobutanamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-2-chlorobutanamide typically involves the acetylation of 2-chlorobutanamide. One common method is to react 2-chlorobutanamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: N-acetyl-2-chlorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobutanamide moiety can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Substituted amides or thioamides.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学研究应用
N-acetyl-2-chlorobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-acetyl-2-chlorobutanamide involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modification of protein function. The chlorine atom can also participate in substitution reactions, further influencing the compound’s biological activity.
相似化合物的比较
N-acetyl-2-chlorobutanamide can be compared with other similar compounds, such as:
N-acetyl-2-chloropropanamide: Similar structure but with a propanamide moiety instead of butanamide.
N-acetyl-2-chlorobenzamide: Contains a benzamide moiety, leading to different chemical properties and applications.
N-acetyl-2-chloroacetamide: A smaller molecule with an acetamide moiety, used in different contexts.
Uniqueness: this compound is unique due to its specific structure, which allows for a range of chemical reactions and potential applications. Its combination of an acetyl group and a 2-chlorobutanamide moiety provides distinct reactivity and functionality compared to other similar compounds.
属性
分子式 |
C6H10ClNO2 |
|---|---|
分子量 |
163.60 g/mol |
IUPAC 名称 |
N-acetyl-2-chlorobutanamide |
InChI |
InChI=1S/C6H10ClNO2/c1-3-5(7)6(10)8-4(2)9/h5H,3H2,1-2H3,(H,8,9,10) |
InChI 键 |
IDEAENWGMYHCRN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


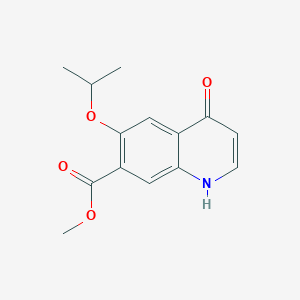
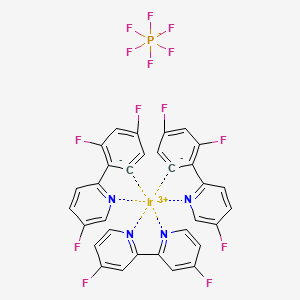
![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
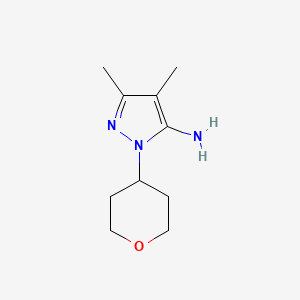
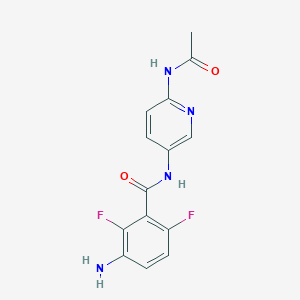
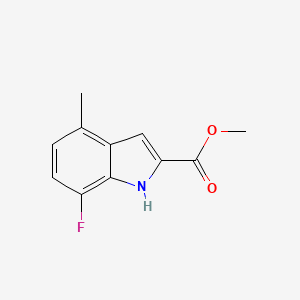
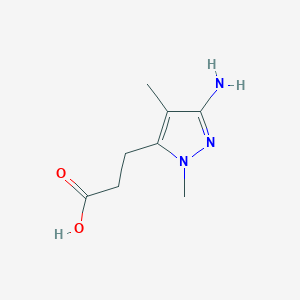
![4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile](/img/structure/B13891814.png)
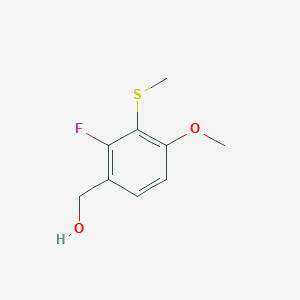
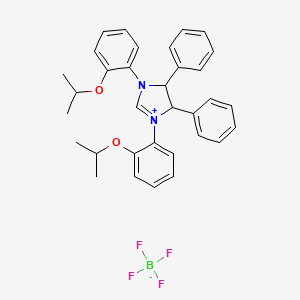
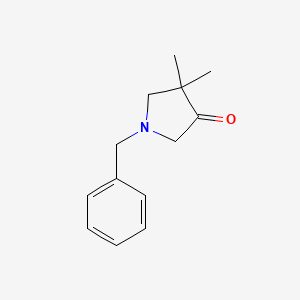
![5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole](/img/structure/B13891832.png)
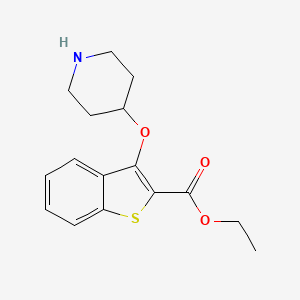
![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)
